

The Pharmacological Landscape of Octahydroindolizine Derivatives: A Technical Guide

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Compound of Interest

Compound Name: Octahydroindolizine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pharmacological properties of **octahydroindolizine** derivatives, a class of compounds demonstrating significant therapeutic potential across various domains, including oncology, inflammation, and pain management. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways to serve as a comprehensive resource for researchers in the field.

Core Pharmacological Activities

Octahydroindolizine derivatives, particularly the phenanthroindolizine alkaloids such as antofine, tylophorine, and cryptopleurine, have garnered considerable attention for their potent biological activities. The core **octahydroindolizine** scaffold serves as a versatile template for the development of novel therapeutic agents.

Anticancer Activity

A substantial body of research highlights the cytotoxic effects of phenanthroindolizidine alkaloids against a wide array of human cancer cell lines. These compounds have been shown to induce apoptosis and inhibit cell proliferation at nanomolar concentrations.

Table 1: Cytotoxicity of Phenanthroindolizidine Alkaloids (IC50, nM)

Compound/Derivative	A549 (Lung)	DU145 (Prostate)	KB (Nasopharyngeal)	KBvin (Multidrug-Resistant)	SKBR3 (Breast)	HUVEC (Non-cancerous)
(R)-Antofine	-	-	-	-	-	-
(R)-Cryptopleurine	-	-	-	-	-	-
13-Oxa-cryptopleurine	-	-	-	-	-	>10-fold less toxic than (R)-Cryptopleurine ^[1]
13b (Cryptopleurine analog)	~20 ^[1]	~20 ^[1]	~20 ^[1]	~20 ^[1]	72 ^[1]	-
13a (Cryptopleurine analog)	>40 ^[1]	>40 ^[1]	>40 ^[1]	>40 ^[1]	295 ^[1]	-
12 (Ketone precursor)	<50 ^[1]	<50 ^[1]	<50 ^[1]	<50 ^[1]	-	-
26b (13R-OMe isomer)	<100 ^[1]	<100 ^[1]	<100 ^[1]	<100 ^[1]	-	-
26a (13S-OMe isomer)	>3000 ^[1]	>3000 ^[1]	>3000 ^[1]	>3000 ^[1]	-	-

(R)- Antofine N- oxide	-	-	~100[2]	-	-	~10-fold less cytotoxic than in cancer cells[3]
Secoantofi ne derivative	-	-	>1000[2]	-	-	-

Note: '-' indicates data not available in the provided search results. The IC50 values are approximate and sourced from the cited literature.

Anti-inflammatory and Analgesic Properties

Certain **octahydroindolizine** derivatives have demonstrated notable anti-inflammatory and analgesic effects. Their mechanisms of action are thought to involve the modulation of key inflammatory pathways.

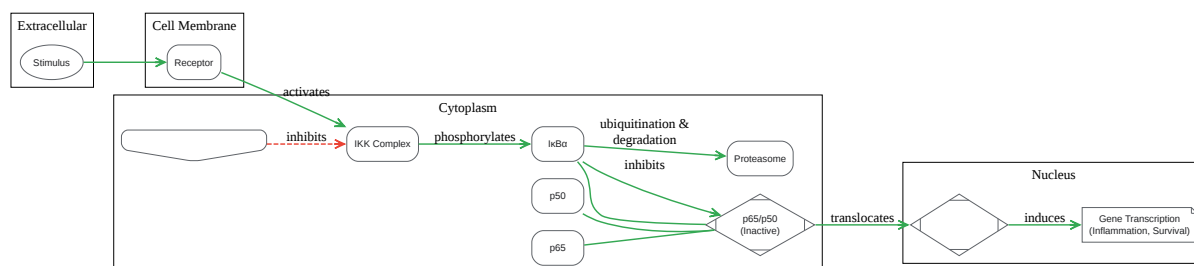
(Quantitative data for anti-inflammatory and analgesic activities, such as IC50 values for COX inhibition or ED50 values from in vivo studies, were not sufficiently available in a structured format within the initial search results to populate a detailed table.)

Key Signaling Pathways

The pharmacological effects of **octahydroindolizine** derivatives are mediated through their interaction with critical cellular signaling pathways, primarily the NF-κB and apoptotic pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response and cell survival. Several studies suggest that phenanthroindolizidine alkaloids can suppress the activation of NF-κB, thereby exerting their anti-inflammatory and pro-apoptotic effects. This is often achieved by preventing the degradation of IκBα, which retains the NF-κB dimer in the cytoplasm.

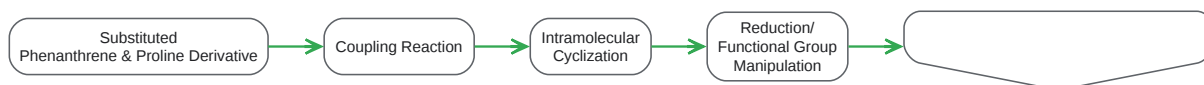
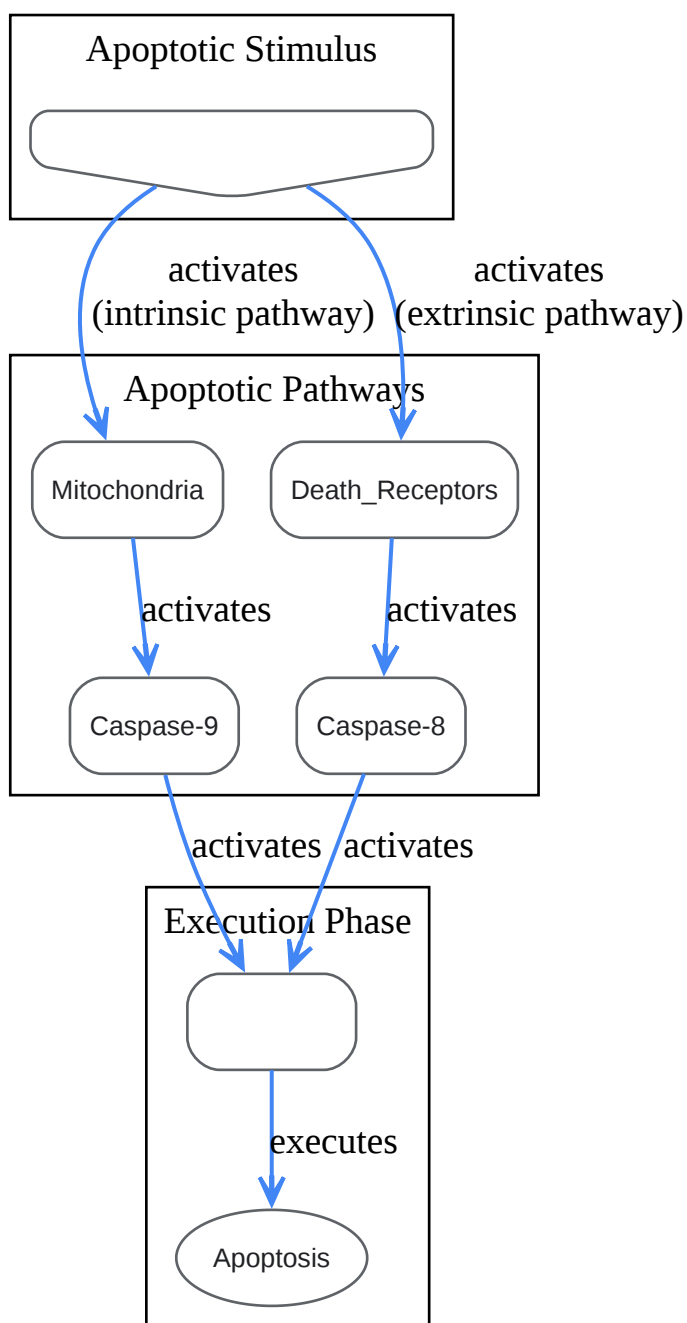


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NF-κB signaling pathway and the inhibitory action of **octahydroindolizine** derivatives.

Apoptosis Signaling Pathway

The induction of apoptosis, or programmed cell death, is a key mechanism of the anticancer activity of phenanthroindolizidine alkaloids. These compounds can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways, leading to the activation of caspases and subsequent cell death.



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